REACTION_SMILES
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[CH3:18][C:19](=[O:20])[O-:21].[CH3:22][CH2:23][OH:24].[Cl:1][c:2]1[cH:3][cH:4][c:5]([F:16])[c:6]([CH:8]2[CH2:9][C:10](=[O:15])[CH2:11][C:12](=[O:14])[CH2:13]2)[cH:7]1.[NH4+:17]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([F:16])[c:6]([CH:8]2[CH2:9][C:10](=[O:15])[CH2:11][CH:12]([NH2:17])[CH2:13]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CC(=O)CC(c2cc(Cl)ccc2F)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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NC1CC(=O)CC(c2cc(Cl)ccc2F)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |